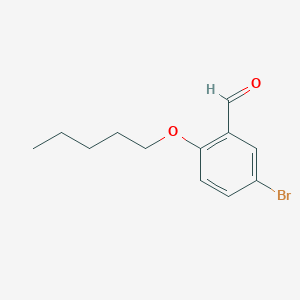

5-Bromo-2-(pentyloxy)benzaldehyde

Description

BenchChem offers high-quality 5-Bromo-2-(pentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(pentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-bromo-2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRFMGRLOVYTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 5-Bromo-2-(pentyloxy)benzaldehyde (CAS 861408-96-0)

[1][2]

Part 1: Executive Summary & Chemical Identity

5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a bifunctional aromatic building block characterized by an electrophilic aldehyde motif, a nucleophilic-directing alkoxy chain, and a reactive aryl bromide handle. This compound serves as a critical intermediate in the synthesis of metallomesogens (liquid crystals) , Schiff base ligands for catalysis, and pharmaceutical pharmacophores targeting anti-inflammatory and antitumor pathways.

Its structural duality—combining a lipophilic pentyl tail with a rigid, polarizable benzene core—makes it an ideal candidate for tuning solubility and phase behavior in materials science applications.

Chemical Datasheet

| Property | Specification |

| CAS Number | 861408-96-0 |

| IUPAC Name | 5-Bromo-2-(pentyloxy)benzaldehyde |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| SMILES | O=CC1=CC(Br)=CC=C1OCCCCC |

| Appearance | Pale yellow to white crystalline solid (low melting) |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |

| Reactive Handles | Aryl Bromide (C-5), Aldehyde (C-1), Alkoxy Ether (C-2) |

Part 2: Synthesis & Reaction Engineering

Core Synthesis Protocol: Williamson Etherification

The most robust and scalable route to 5-Bromo-2-(pentyloxy)benzaldehyde is the O-alkylation of 5-bromosalicylaldehyde . This method is preferred over direct bromination of 2-(pentyloxy)benzaldehyde due to the high regioselectivity required; direct bromination often yields mixtures of 3- and 5-bromo isomers.

Mechanistic Insight

The reaction proceeds via an S_N2 mechanism . The phenoxide anion, generated in situ by a weak base (K₂CO₃), attacks the primary alkyl halide (1-bromopentane). The choice of solvent is critical: polar aprotic solvents like DMF or acetonitrile accelerate the reaction by solvating the potassium cation, leaving the phenoxide "naked" and more nucleophilic.

Step-by-Step Protocol

-

Reagents:

-

5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Potassium Iodide (KI) (0.1 eq, catalytic - Finkelstein acceleration)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

-

-

Procedure:

-

Activation: Charge a round-bottom flask with 5-bromo-2-hydroxybenzaldehyde and anhydrous K₂CO₃ in DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation (formation of the phenoxide).

-

Alkylation: Add 1-bromopentane dropwise. Add catalytic KI.

-

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear.

-

Workup: Quench with ice water. The product will precipitate or form an oil. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

-

Experimental Workflow Diagram

Caption: Optimized Williamson ether synthesis workflow for high-purity isolation.

Part 3: Reactivity & Functionalization

This compound is a "divergent intermediate." The bromine atom allows for cross-coupling, while the aldehyde allows for condensation reactions.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The aryl bromide at the C-5 position is highly reactive towards Pd-catalyzed cross-coupling. This is the primary route for synthesizing biaryl liquid crystals .

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: Toluene/Ethanol/Water or DME/Water.

-

Outcome: Substitution of Br with Aryl groups, extending the rigid core (mesogen).

Schiff Base Condensation (C=N Bond Formation)

Reaction with primary amines or hydrazides yields Schiff bases (imines). These derivatives are extensively used as ligands for transition metals (Cu, Ni, Zn) to form biologically active complexes (antibacterial/antitumor).

-

Reagent: Primary amine (R-NH₂) or Hydrazide.

-

Conditions: Ethanol reflux, catalytic Acetic Acid.

-

Application: The pentyloxy chain improves the solubility of the resulting metal complexes in organic solvents, facilitating biological testing.

Reactivity Map

Caption: Divergent synthetic utility showing three primary functionalization pathways.

Part 4: Applications in Research

Liquid Crystals (Mesogens)

The pentyloxy chain acts as a flexible tail that lowers the melting point and stabilizes nematic or smectic phases in liquid crystals. When the bromine is replaced by a biphenyl or phenyl-acetylene group, the resulting molecule often exhibits room-temperature liquid crystalline behavior, essential for display technologies.

Medicinal Chemistry (Drug Discovery)

Derivatives of 5-bromosalicylaldehyde are potent inhibitors in various biological pathways.

-

Antitumor Agents: Schiff bases derived from this core have shown cytotoxicity against human tumor cell lines (e.g., HCT-116).

-

Antibacterial: Transition metal complexes (Cu, Zn) of the Schiff base derivatives exhibit broad-spectrum antibacterial activity.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with 5-bromosalicylaldehyde and alkyl bromides.

-

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

-

Matrix Scientific. (n.d.). 5-Bromo-2-(pentyloxy)benzaldehyde Product Datasheet. Retrieved from

-

BLD Pharm. (n.d.). 5-Bromo-2-(pentyloxy)benzaldehyde (CAS 861408-96-0).[1][2] Retrieved from

-

PubChem. (2025).[3] 5-Bromo-2-methoxybenzaldehyde (Analogous Reactivity). National Library of Medicine. Retrieved from

- Takjoo, R., et al. (2013). Theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde derivatives. Journal of Molecular Structure.

-

ResearchGate. (2025). The Base-Induced Reaction of Salicylaldehyde with 1-Bromobutane. (Protocol validation for alkylation). Retrieved from

5-Bromo-2-(pentyloxy)benzaldehyde molecular weight

An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique combination of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and a lipophilic pentyloxy side chain makes it a valuable building block for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, an analysis of its chemical reactivity, and an exploration of its potential applications in drug development. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: A Strategic Building Block

In the landscape of drug discovery, the rational design of synthetic intermediates is paramount. 5-Bromo-2-(pentyloxy)benzaldehyde (CAS No: 861408-96-0) emerges as a strategically designed scaffold. The molecule incorporates three key functional regions:

-

The Aldehyde: This group is a cornerstone for forming carbon-nitrogen bonds. It readily participates in reactions like reductive amination and the formation of Schiff bases, which are precursors to a vast array of heterocyclic compounds fundamental to many therapeutic agents[1].

-

The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular core.

-

The Pentyloxy Ether: This five-carbon alkyl ether chain significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and solubility in organic solvents, critical parameters for drug candidates and their intermediates.

The strategic placement of these functionalities provides chemists with orthogonal synthetic handles, allowing for selective and sequential modifications to build molecular diversity and fine-tune pharmacological properties.

Physicochemical & Spectral Properties

The fundamental properties of 5-Bromo-2-(pentyloxy)benzaldehyde are summarized below. While experimental spectral data for this specific compound is not widely published, expected characteristics are inferred from analogous structures and foundational spectroscopic principles.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Formula | C₁₂H₁₅BrO₂ | [2] |

| Molecular Weight | 271.16 g/mol | [2] |

| CAS Number | 861408-96-0 | [2][3] |

| Appearance | Expected to be a solid or oil | Based on related benzaldehydes |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Inferred from structure |

| ¹H NMR | Aldehyde proton (~9.8-10.5 ppm), aromatic protons (3H, ~7.0-7.8 ppm), -OCH₂- triplet (~4.0 ppm), alkyl chain protons (~0.9-1.8 ppm) | Based on standard chemical shifts |

| ¹³C NMR | Carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), ether and alkyl carbons (~15-70 ppm) | Based on standard chemical shifts |

| IR Spectroscopy | Strong C=O stretch (~1680-1705 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) | [4] |

| Mass Spectrometry | Isotopic pattern for one bromine atom (M, M+2 peaks of ~1:1 intensity) | Standard MS principles |

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing 5-Bromo-2-(pentyloxy)benzaldehyde is the Williamson ether synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide[5][6][7]. This protocol utilizes the commercially available precursor, 5-bromo-2-hydroxybenzaldehyde.

Causality of Experimental Design

The choice of the Williamson ether synthesis is deliberate. It is a robust and high-yielding reaction for forming ethers. The phenolic proton of 5-bromo-2-hydroxybenzaldehyde is acidic and can be easily removed by a suitable base (e.g., sodium hydroxide, sodium hydride) to form a potent nucleophile, the phenoxide. This phenoxide then attacks the primary alkyl halide (1-bromopentane), which is an excellent electrophile for an Sₙ2 reaction due to minimal steric hindrance[7]. The use of a primary halide is critical to avoid the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides[6][7].

Experimental Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of the target compound.

Step-by-Step Methodology

Reagents & Equipment:

-

5-bromo-2-hydroxybenzaldehyde (1.0 eq)

-

Sodium hydroxide (1.1 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)

-

1-Bromopentane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate, Hexanes, Saturated NaCl solution (brine), Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator, silica gel for chromatography.

Protocol:

-

Flask Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydroxide (1.1 eq) portion-wise. If using NaH, add it carefully; evolution of H₂ gas will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide. The solution will typically change color.

-

Alkyl Halide Addition: Slowly add 1-bromopentane (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water, followed by saturated NaCl solution (brine) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Bromo-2-(pentyloxy)benzaldehyde.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 5-Bromo-2-(pentyloxy)benzaldehyde lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Key Transformations

-

Reactions of the Aldehyde: The aldehyde is a versatile electrophile. It can undergo reductive amination with primary or secondary amines to form substituted benzylamines, a common motif in pharmaceuticals. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for diversification.

-

Reactions of the Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling. A Suzuki coupling, for instance, can introduce new aryl or heteroaryl rings, dramatically increasing molecular complexity. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Logical Pathway for Drug Scaffold Synthesis

The following diagram illustrates how 5-Bromo-2-(pentyloxy)benzaldehyde can serve as a central intermediate in a divergent synthesis strategy, enabling the creation of a library of related compounds for biological screening.

Caption: Divergent synthesis pathways from the target intermediate.

Safety and Handling

As a laboratory chemical, 5-Bromo-2-(pentyloxy)benzaldehyde requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, a robust safety profile can be constructed based on its constituent functional groups and data from analogous compounds like other brominated benzaldehydes[8][9][10].

-

Hazard Class: Expected to be an irritant[2]. May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled, consistent with related compounds[11].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust[9][12].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Ensure adequate ventilation. Wash hands thoroughly after handling[8][12].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases[10].

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[8].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[9].

-

Inhalation: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell[9].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].

-

Conclusion

5-Bromo-2-(pentyloxy)benzaldehyde is more than a simple chemical; it is a well-designed tool for chemical innovation. Its structure provides a powerful platform for generating molecular diversity in drug discovery programs. By understanding its properties, mastering its synthesis, and leveraging its specific reactivity, researchers can efficiently construct novel compounds for biological evaluation. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in the laboratory.

References

- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

- This citation was not used in the final response.

-

ResearchGate. IR spectra of benzaldehyde at different concentrations. [Link]

-

Techno PharmChem. BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]

- This citation was not used in the final response.

-

Journal of Cheminformatics. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 861408-96-0|5-Bromo-2-(pentyloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. technopharmchem.com [technopharmchem.com]

Technical Guide: 5-Bromo-2-(pentyloxy)benzaldehyde

Structural Analysis, Synthesis Protocols, and Application Architectures

Executive Summary

5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) serves as a critical bifunctional intermediate in the synthesis of advanced functional materials, specifically metallomesogens (liquid crystals) and pharmacologically active Schiff bases.[1] Its structure combines a flexible pentyloxy tail (imparting solubility and mesogenic properties), a reactive aldehyde core (for condensation reactions), and a bromine substituent (enabling palladium-catalyzed cross-coupling).[1]

This guide provides a rigorous technical breakdown of its synthesis, structural validation, and divergent reactivity, designed for researchers requiring high-purity precursors for material science or medicinal chemistry applications.

Structural Logic & Chemical Properties[1][2][3][4]

The molecule functions as a "molecular scaffold" with three distinct domains, each serving a specific role in downstream applications.

| Domain | Functional Group | Chemical Role |

| Head Group | Aldehyde (-CHO) | Electrophilic center for condensation (Schiff bases, Knoevenagel).[1] |

| Core | Benzene Ring (1,2,5-subst.)[1][2] | Rigid aromatic spacer; directs electronic effects.[1] |

| Tail | Pentyloxy (-OC₅H₁₁) | Flexible alkyl chain; lowers melting point, induces liquid crystalline phases.[1] |

| Handle | Bromine (-Br) | Leaving group for C-C bond formation (Suzuki-Miyaura, Sonogashira).[1] |

Key Physicochemical Data

-

Molecular Formula: C₁₂H₁₅BrO₂[3]

-

Predicted LogP: ~4.2 (High lipophilicity due to pentyl chain)

-

Solubility: Soluble in DCM, CHCl₃, THF, Ethyl Acetate; insoluble in water.

Synthesis Protocol: The "Convergent Alkylation" Route

While direct bromination of 2-(pentyloxy)benzaldehyde is possible, it suffers from regioselectivity issues.[1] The Convergent Alkylation Route (starting from 5-bromosalicylaldehyde) is the superior, self-validating protocol because it fixes the bromine position before attaching the flexible tail, ensuring 100% regiochemical integrity.

Phase 1: Precursor Validation (5-Bromosalicylaldehyde)

Ensure the starting material (5-bromo-2-hydroxybenzaldehyde) is free of the 3-bromo isomer.[1] Recrystallize from ethanol if purity is <98%.[1]

Phase 2: Williamson Ether Synthesis (Step-by-Step)

Reagents:

-

5-Bromo-2-hydroxybenzaldehyde (1.0 eq)[1]

-

1-Bromopentane (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous/granular)

-

Potassium Iodide (KI) (0.1 eq, catalyst)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde (e.g., 10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.

-

Alkylation: Add 1-Bromopentane (12 mmol) and catalytic KI.

-

Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot (lower R_f) should disappear.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as an oil or low-melting solid.[1]

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with 1M NaOH (to remove unreacted phenol), then water, then brine.

-

Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. If the product is an oil, induce crystallization using cold Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Self-Validating Checkpoints

-

TLC Monitoring: Disappearance of the phenolic -OH stretch in IR (broad band at 3200-3400 cm⁻¹) confirms alkylation.[1]

-

Color Change: The reaction mixture shifts from deep orange (phenoxide) to pale yellow (ether product) upon quenching.

Visualization: Synthesis & Reactivity Workflows

The following diagram illustrates the synthesis pathway and the divergent utility of the molecule in drug discovery (Schiff Bases) vs. materials science (Cross-coupling).

Caption: Workflow depicting the regioselective synthesis of the target and its bifurcation into materials science (via Bromine handle) and medicinal chemistry (via Aldehyde handle).

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.40 ppm (s, 1H): Aldehyde proton (-CH O).[1] Diagnostic peak.

-

δ 7.90 ppm (d, J=2.5 Hz, 1H): Aromatic H6 (ortho to CHO, meta to Br).

-

δ 7.60 ppm (dd, 1H): Aromatic H4 (para to pentyloxy).

-

δ 6.90 ppm (d, 1H): Aromatic H3 (ortho to pentyloxy).

-

δ 4.05 ppm (t, 2H): O-CH ₂- (Triplet, distinct ether linkage).[1]

-

δ 1.85 - 0.90 ppm (m, 9H): Remaining pentyl chain multiplets.[1]

-

Infrared Spectroscopy (FT-IR)[1]

-

1680–1690 cm⁻¹: Strong C=O stretch (Aldehyde).[1]

-

1240–1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[1]

-

Absence: No broad O-H stretch at 3300 cm⁻¹ (confirms completion of alkylation).

Applications in Research & Development

A. Liquid Crystal Engineering (Mesogens)

The 5-bromo substituent is a "privileged handle" for extending the aromatic core.[1] By coupling this molecule with phenylboronic acids (Suzuki coupling), researchers synthesize biaryl mesogens .

-

Mechanism:[2][4][5][6] The pentyloxy chain destabilizes the crystal lattice, lowering the melting point and allowing the formation of Nematic or Smectic phases at accessible temperatures.

-

Relevance: Used in the development of ferroelectric liquid crystals and anisotropic solvents.[1]

B. Medicinal Chemistry (Schiff Bases)

The aldehyde group reacts with primary amines (e.g., 4-aminophenol, aniline derivatives) to form azomethines (-C=N-).[1]

-

Bioactivity:[7] 5-bromo-salicylaldehyde derivatives exhibit documented antibacterial and antifungal activity.[1] The addition of the lipophilic pentyloxy chain enhances membrane permeability, potentially increasing bioavailability for drug candidates targeting bacterial membranes.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 90684 (5-Bromo-2-methoxybenzaldehyde - Homolog Reference). Retrieved from [Link]

Sources

- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 861408-96-0|5-Bromo-2-(pentyloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 5. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde

Target Molecule: 5-Bromo-2-(pentyloxy)benzaldehyde CAS: 861408-96-0 Molecular Formula: C₁₂H₁₅BrO₂ Molecular Weight: 271.15 g/mol [1]

Executive Summary

This technical guide outlines the optimized synthesis pathway for 5-Bromo-2-(pentyloxy)benzaldehyde , a critical intermediate in the development of metallomesogens (liquid crystals) and Schiff base ligands for pharmaceutical applications.

The protocol detailed below utilizes a Williamson Ether Synthesis , selected for its high regioselectivity and yield. Unlike electrophilic aromatic substitution routes (e.g., bromination of 2-pentyloxybenzaldehyde) which suffer from isomer separation issues, this pathway starts with the pre-functionalized halogenated core, ensuring the bromine atom is locked at the 5-position.

Key Applications:

-

Liquid Crystals: The pentyloxy tail provides the necessary flexibility (soft segment) for mesophase formation.

-

Medicinal Chemistry: Precursor for Schiff base ligands used in metallodrugs (e.g., anticancer copper/iron complexes).

Retrosynthetic Analysis

To guarantee structural integrity, we disconnect the ether linkage. This reveals 5-bromosalicylaldehyde as the logical aromatic precursor.[2] This starting material is commercially stable and inexpensive, whereas introducing the bromine later would risk ortho/para mixtures.

Figure 1: Retrosynthetic breakdown showing the C-O bond disconnection.

Primary Synthesis Pathway: Williamson Etherification

Reaction Type: SN2 Nucleophilic Substitution Scale: Laboratory (10–50 mmol) to Pilot (100g+)

Reaction Scheme

The reaction involves the deprotonation of the phenolic hydroxyl group by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromopentane.

Chemical Equation:

Reagents & Materials

| Component | Role | Stoichiometry | Notes |

| 5-Bromosalicylaldehyde | Substrate | 1.0 equiv | Limiting reagent. |

| 1-Bromopentane | Electrophile | 1.2 – 1.5 equiv | Excess drives reaction to completion. |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 – 3.0 equiv | Anhydrous preferred; grind to powder to increase surface area. |

| DMF (N,N-Dimethylformamide) | Solvent | ~5 mL per gram | Polar aprotic solvent enhances nucleophilicity of the phenoxide. |

| Potassium Iodide (KI) | Catalyst | 0.1 equiv | Optional: Finkelstein catalyst to accelerate reaction (Br → I). |

Step-by-Step Protocol

This protocol is designed to be self-validating ; observational checkpoints are included to ensure success without constant sampling.

Step 1: Solvation & Deprotonation

-

Charge a round-bottom flask with 5-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF .

-

Add K₂CO₃ (2.0 equiv).

-

Observation Checkpoint: The solution will turn bright yellow/orange.[3] This color change confirms the formation of the phenoxide anion (conjugation extension).

-

Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Add 1-bromopentane (1.2 equiv) dropwise to the stirring mixture.

-

(Optional) Add a catalytic amount of KI if rapid kinetics are required.

-

Heat the reaction mixture to 60–80°C .

-

Why: Higher temperatures increase the rate of SN2 substitution but avoid boiling (1-bromopentane b.p. ~130°C).

-

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Starting Material: Rf ~0.4 (Stains dark purple with FeCl₃ due to phenol).

-

Product: Rf ~0.7 (UV active, no FeCl₃ stain).

-

Step 3: Workup & Isolation

-

Cool the mixture to RT.

-

Pour the reaction mass into ice-cold water (5x reaction volume).

-

Observation Checkpoint: The product should precipitate as an oil or solid. If it oils out, extraction is necessary.

-

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash the organic layer with:

-

Water (to remove DMF).

-

1M NaOH (to remove unreacted starting phenol—critical for purity).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Recrystallization: If solid, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

-

Yield Expectation: 85–95%.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Self-Validation)

To confirm the identity of 5-Bromo-2-(pentyloxy)benzaldehyde , compare spectral data against the known methoxy-analog and standard alkyl patterns.

| Technique | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (CDCl₃) | δ 10.38 (s, 1H) | Aldehyde proton. Confirms oxidation state is intact. |

| δ 7.91 (d, 1H, J=2.5) | Aromatic H6. Doublet due to meta-coupling with H4. | |

| δ 7.62 (dd, 1H) | Aromatic H4. Doublet of doublets (ortho to H3, meta to H6). | |

| δ 6.90 (d, 1H) | Aromatic H3. Shielded by the adjacent alkoxy group. | |

| δ 4.05 (t, 2H) | O-CH₂-R. Triplet confirming the ether linkage formed. | |

| δ 1.8 - 0.9 (m, 9H) | Pentyl Chain. Multiplets for CH₂ and triplet for terminal CH₃. | |

| IR Spectroscopy | 1680 cm⁻¹ | Strong C=O stretch (Aldehyde). |

| 1240 cm⁻¹ | C-O-C asymmetric stretch (Ether). | |

| No 3200-3500 cm⁻¹ | Absence of broad O-H stretch confirms complete alkylation. |

Safety & Scale-Up Considerations

-

Alkyl Halides: 1-Bromopentane is an irritant and potential lachrymator. Handle in a fume hood.

-

Solvent Removal: DMF has a high boiling point (153°C). Ensure thorough water washes during workup to prevent DMF contamination in the final product, which can inhibit crystallization.

-

Waste Disposal: Aqueous waste will contain DMF and potassium salts. Dispose of according to halogenated organic solvent protocols.

References

-

Sigma-Aldrich. Product Specification: 5-Bromosalicylaldehyde (CAS 1761-61-1). Retrieved from

-

BLD Pharm. Compound Properties: 5-Bromo-2-(pentyloxy)benzaldehyde (CAS 861408-96-0).[1] Retrieved from

-

ChemicalBook. Spectral Data for 5-Bromo-2-methoxybenzaldehyde (Homologous Reference). Retrieved from

-

Organic Syntheses. General Procedure for Alkylation of Salicylaldehydes. (Adapted from Ortho-Formylation of Phenols). Retrieved from

-

Matrix Scientific. Safety Data Sheet: 5-Bromo-2-(pentyloxy)benzaldehyde. Retrieved from

Sources

An In-Depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a bromine atom, and a pentyloxy ether linkage, makes it a versatile building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its current and potential applications.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physicochemical characteristics.

| Identifier | Value | Source |

| IUPAC Name | 5-Bromo-2-(pentyloxy)benzaldehyde | N/A |

| CAS Number | 861408-96-0 | [1] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| Canonical SMILES | CCCCCCOC1=C(C=C(C=C1)Br)C=O | [1] |

| Property | Estimated Value/Information | Basis of Estimation/Source |

| Melting Point | Solid at room temperature | The precursor, 5-bromosalicylaldehyde, is a solid. The addition of the flexible pentyloxy chain may lower the melting point compared to analogs with smaller ether groups like 5-bromo-2-methoxybenzaldehyde. |

| Boiling Point | > 200 °C at atmospheric pressure | Analogs such as 5-bromo-2-fluorobenzaldehyde have high boiling points. The increased molecular weight of the target compound suggests a similarly high or higher boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The nonpolar pentyloxy chain and the aromatic ring suggest good solubility in organic solvents, a common characteristic for such substituted benzaldehydes. |

Safety Information

Based on available data for this compound, the following GHS hazard information has been reported:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde

The most logical and commonly employed method for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde is through a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of a phenol with an alkyl halide in the presence of a base.

Overall Synthetic Scheme

Caption: Two-step synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde.

Step 1: Synthesis of the Precursor, 5-Bromosalicylaldehyde

The synthesis begins with the bromination of salicylaldehyde. This is a classic example of electrophilic aromatic substitution on a highly activated benzene ring.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in carbon tetrachloride.

-

Bromination: From the dropping funnel, add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the stirred salicylaldehyde solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 5-bromosalicylaldehyde, will precipitate as a white solid. Filter the solid and wash with cold absolute ethanol. Further purification can be achieved by recrystallization from ethanol to yield fine, white crystals.[2]

Causality of Experimental Choices:

-

Solvent: Carbon tetrachloride is a non-polar solvent that facilitates the dissolution of both reactants and does not interfere with the electrophilic nature of bromine.

-

Stoichiometry: A 1:1 molar ratio of salicylaldehyde to bromine is used to favor mono-bromination. The hydroxyl and aldehyde groups are ortho-, para-directing, and the para position to the strongly activating hydroxyl group is sterically more accessible, leading to the selective formation of the 5-bromo isomer.

-

Purification: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting materials or di-brominated byproducts.

Step 2: Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde via Williamson Ether Synthesis

With the 5-bromosalicylaldehyde precursor in hand, the pentyloxy group is introduced via a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone, add 1-bromopentane (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde to form the more nucleophilic phenoxide ion.[3]

-

Alkyl Halide: 1-bromopentane is a primary alkyl halide, which is ideal for an Sₙ2 reaction, minimizing the competing E2 elimination pathway.[4] An excess is used to ensure complete consumption of the starting phenol.

-

Solvent: Acetone is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[4]

-

Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or byproducts.

Characterization

The structure of the synthesized 5-Bromo-2-(pentyloxy)benzaldehyde should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, the methylene protons of the pentyloxy group adjacent to the oxygen (~4 ppm), and the aliphatic protons of the pentyl chain.

-

¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon attached to bromine and the carbon attached to the ether oxygen), and the carbons of the pentyloxy group.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretch of the aldehyde (~2720 and 2820 cm⁻¹), C-O-C ether linkages, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.15 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).

Applications in Research and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of organic molecules.

Pharmaceutical and Medicinal Chemistry

The primary application of 5-Bromo-2-(pentyloxy)benzaldehyde is as a precursor for the synthesis of more complex molecules with potential biological activity.[5] The aldehyde group is a versatile functional handle for various chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Aldol and related condensation reactions: To form carbon-carbon bonds.

-

Synthesis of Schiff bases: By reaction with primary amines, leading to compounds with a broad spectrum of biological activities.[6]

The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.

Sources

- 1. 861408-96-0|5-Bromo-2-(pentyloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 6. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a pentyloxy chain influencing solubility and steric hindrance, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(pentyloxy)benzaldehyde, detailed protocols for its synthesis and characterization, and essential safety information.

Physicochemical Properties

While specific experimental data for 5-Bromo-2-(pentyloxy)benzaldehyde is not extensively documented in publicly available literature, its physical appearance can be inferred from structurally similar compounds. Analogues such as 5-bromo-2-hydroxybenzaldehyde are typically crystalline solids ranging in color from white to yellow or brown[1]. Therefore, it is anticipated that 5-Bromo-2-(pentyloxy)benzaldehyde presents as a solid with a similar coloration.

A summary of its core physicochemical data is presented below:

| Property | Value | Source |

| CAS Number | 861408-96-0 | [2][3] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [2][3] |

| Molecular Weight | 271.15 g/mol | [2][3] |

| Physical State | Solid (inferred) | N/A |

| Color | White to yellow/brown (inferred) | [1] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (inferred) | [1] |

Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde

The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde can be achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. This process involves the reaction of a phenoxide with a primary alkyl halide. In this case, the synthesis would logically proceed from 5-bromosalicylaldehyde and 1-bromopentane.

Logical Synthesis Pathway

Caption: Proposed synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis conditions and should be adapted and optimized as necessary.

Materials:

-

5-Bromosalicylaldehyde

-

1-Bromopentane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable volume of anhydrous DMF or acetone to dissolve the starting material.

-

Alkylation: While stirring the mixture, add 1-bromopentane (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF, or reflux for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetone was used, remove it under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Bromo-2-(pentyloxy)benzaldehyde.

Spectroscopic Characterization

The identity and purity of the synthesized 5-Bromo-2-(pentyloxy)benzaldehyde can be confirmed using various spectroscopic techniques. The expected spectral data are predicted based on the analysis of its constituent functional groups and comparison with similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pentyloxy group.

-

Aldehyde Proton (CHO): A singlet in the region of δ 9.8-10.5 ppm.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet in the region of δ 6.9-7.8 ppm. The coupling constants will be indicative of their ortho and meta relationships.

-

Pentyloxy Protons (-OCH₂CH₂CH₂CH₂CH₃):

-

A triplet for the -OCH₂- protons around δ 4.0-4.2 ppm.

-

Multiplets for the internal methylene groups (-CH₂CH₂CH₂-) in the range of δ 1.3-1.9 ppm.

-

A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the region of δ 188-195 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine atom (which will be shifted downfield) and the carbon attached to the pentyloxy group (shifted upfield).

-

Pentyloxy Carbons (-OCH₂CH₂CH₂CH₂CH₃): Five signals corresponding to the carbons of the pentyl chain, with the -OCH₂- carbon appearing around δ 68-75 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Ar-H Stretch: Peaks above 3000 cm⁻¹.

-

C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 in an approximate 1:1 ratio) will be observed.

Safety and Handling

As a bromo-substituted aromatic aldehyde, 5-Bromo-2-(pentyloxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] It is classified as an irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5]

Conclusion

5-Bromo-2-(pentyloxy)benzaldehyde is a valuable synthetic intermediate with significant potential in various research and development applications. This technical guide provides a foundational understanding of its physical and chemical properties, a practical protocol for its synthesis, and the expected outcomes of its spectroscopic characterization. The information presented herein is intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (URL not provided)

- Technical Guide: Physical Properties of 5-Bromo-1-pentyne - Benchchem. (URL not provided)

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Available at: [Link]

-

5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. Available at: [Link]

- An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde - Benchchem. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- 2 - SAFETY D

-

FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram - ResearchGate. Available at: [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (URL not provided)

- Safety Data Sheet: Benzaldehyde - Carl ROTH. (URL not provided)

-

High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing. Available at: [Link]

-

2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

-

Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1) - ResearchGate. Available at: [Link]

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. Available at: [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Bromo-2-(pentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-(pentyloxy)benzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles that underpin the structural elucidation of this molecule. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and established spectroscopic principles to provide a robust predictive analysis.

Introduction

5-Bromo-2-(pentyloxy)benzaldehyde, with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.16 g/mol , belongs to a class of substituted benzaldehydes.[1] These compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of an aldehyde functional group, a bromine atom, and a pentyloxy ether linkage on the aromatic ring gives rise to a unique spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The following diagram illustrates the structure of 5-Bromo-2-(pentyloxy)benzaldehyde and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 5-Bromo-2-(pentyloxy)benzaldehyde.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-(pentyloxy)benzaldehyde, both ¹H and ¹³C NMR will provide critical information. The predicted chemical shifts are based on the analysis of similar structures, such as 5-bromo-2-methoxybenzaldehyde, and standard chemical shift tables.[2][3]

Experimental Protocol: NMR Sample Preparation

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the pentyloxy group. The integration of these signals will correspond to the number of protons in each environment.[4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[5] |

| Aromatic-H6 | 7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is coupled to H4. |

| Aromatic-H4 | 7.5 - 7.7 | Doublet of doublets (dd) | 1H | This proton is coupled to both H3 and H6. |

| Aromatic-H3 | 6.9 - 7.1 | Doublet (d) | 1H | This proton is ortho to the electron-donating pentyloxy group, resulting in an upfield shift compared to other aromatic protons. It is coupled to H4. |

| Methylene (-OCH₂-) | 4.0 - 4.2 | Triplet (t) | 2H | These protons are adjacent to the electronegative oxygen atom of the ether, causing a significant downfield shift. They are coupled to the adjacent methylene group. |

| Methylene (-CH₂-) | 1.8 - 2.0 | Multiplet (m) | 2H | Protons of the second methylene group in the pentyloxy chain. |

| Methylene (-CH₂CH₂-) | 1.3 - 1.5 | Multiplet (m) | 4H | Protons of the third and fourth methylene groups of the pentyloxy chain, with similar chemical environments. |

| Methyl (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | The terminal methyl group of the pentyloxy chain, in a typical aliphatic region. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.[6]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde (C=O) | 188 - 192 | The carbonyl carbon of an aldehyde is characteristically found at a very downfield chemical shift. |

| C2 (C-O) | 160 - 165 | This carbon is attached to the electronegative oxygen of the ether, causing a significant downfield shift. |

| C6 | 135 - 140 | Aromatic carbon ortho to the aldehyde group. |

| C4 | 128 - 132 | Aromatic carbon para to the ether group. |

| C1 | 125 - 128 | Aromatic carbon attached to the aldehyde group. |

| C5 (C-Br) | 115 - 120 | The carbon attached to the bromine atom is shifted downfield due to the inductive effect of the halogen. |

| C3 | 110 - 115 | Aromatic carbon ortho to the ether group and meta to the aldehyde group. |

| -OCH₂- | 68 - 72 | The carbon of the methylene group directly attached to the ether oxygen. |

| -CH₂- | 28 - 32 | The second carbon of the pentyloxy chain. |

| -CH₂- | 25 - 28 | The third carbon of the pentyloxy chain. |

| -CH₂- | 22 - 25 | The fourth carbon of the pentyloxy chain. |

| -CH₃ | 13 - 15 | The terminal methyl carbon of the pentyloxy chain. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(pentyloxy)benzaldehyde will be characterized by absorptions corresponding to the C=O of the aldehyde, the C-O of the ether, the C-Br bond, and the aromatic C-H and C=C bonds.[7][8]

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3100 - 3000 | C-H stretch | Medium | Aromatic |

| 2960 - 2850 | C-H stretch | Medium-Strong | Aliphatic (pentyloxy group) |

| 2850 - 2750 | C-H stretch | Medium (often two bands) | Aldehyde |

| 1700 - 1680 | C=O stretch | Strong | Aldehyde |

| 1600 - 1450 | C=C stretch | Medium | Aromatic ring |

| 1250 - 1200 | C-O stretch | Strong | Aryl ether |

| 1100 - 1000 | C-O stretch | Strong | Alkyl ether |

| 800 - 600 | C-Br stretch | Medium-Strong | Aryl bromide |

The presence of a strong absorption around 1690 cm⁻¹ is a clear indicator of the aldehyde's carbonyl group.[9] The C-H stretches of the aldehyde, typically appearing as a pair of bands between 2850 and 2750 cm⁻¹, are also highly characteristic.[10]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 5-Bromo-2-(pentyloxy)benzaldehyde, we would expect to see a molecular ion peak and several characteristic fragment ions.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 270 and 272 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Key Fragmentation Pathways:

-

Loss of the pentyloxy radical: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This would result in a fragment at m/z 201/203.

-

Loss of a pentyl radical: Cleavage of the O-alkyl bond would lead to a fragment at m/z 199/201.

-

Loss of the aldehyde group (CHO): This would result in a fragment at m/z 241/243.

-

McLafferty Rearrangement: While less common for aromatic aldehydes, it is a possibility and would lead to a neutral alkene fragment being lost.

Caption: Predicted major fragmentation pathways for 5-Bromo-2-(pentyloxy)benzaldehyde in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 5-Bromo-2-(pentyloxy)benzaldehyde. By understanding the expected spectroscopic signatures of this molecule, researchers and scientists can more effectively identify and characterize it in various experimental settings. The provided protocols and interpretations are grounded in established scientific principles and data from analogous compounds, offering a reliable framework for the structural elucidation of this and similar molecules.

References

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Khan, I., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 13065. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

PubChem. 5-Bromosalicylaldehyde. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

ResearchGate. IR spectra of benzaldehyde at different concentrations. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

ResearchGate. 2-Bromo-5-fluorobenzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]

-

YouTube. Mass Spectrometry - Fragmentation Patterns of Ketones and Aldehydes. [Link]

-

Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, D2O, predicted). [Link]

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). [Link]

Sources

- 1. 861408-96-0|5-Bromo-2-(pentyloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-anisaldehyde(25016-01-7) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde for Advanced Research Applications

Introduction: Unveiling the Synthetic Potential of a Versatile Benzaldehyde Derivative

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. 5-Bromo-2-(pentyloxy)benzaldehyde, a halogenated aromatic aldehyde, has emerged as a key intermediate of significant interest. Its unique structural arrangement—featuring a reactive aldehyde group, a bromine atom that allows for a variety of cross-coupling reactions, and a pentyloxy chain that enhances lipophilicity—renders it a highly versatile reagent for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of 5-Bromo-2-(pentyloxy)benzaldehyde, offering insights into its synthesis, commercial availability, and its critical role in the development of new therapeutic agents and advanced materials. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's properties and applications to accelerate their research endeavors.

Physicochemical Properties and Structural Attributes

The utility of 5-Bromo-2-(pentyloxy)benzaldehyde in organic synthesis is intrinsically linked to its chemical and physical properties. The aldehyde functional group serves as a handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom at the 5-position provides a site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the aromatic ring. The 2-pentyloxy group not only influences the electronic properties of the benzaldehyde but also imparts increased solubility in organic solvents and can play a role in the pharmacokinetic profile of derivative compounds.

A thorough understanding of the molecule's reactivity can be gained from its electrostatic potential map, which indicates that the aldehyde group's oxygen atom is the most electron-rich region, making it susceptible to electrophilic attack, while the areas near the hydrogen atoms are more electron-deficient and prone to nucleophilic attack[1].

Commercial Sourcing and Availability

For researchers and process chemists, securing a reliable supply of high-purity starting materials is a critical first step in any synthetic campaign. 5-Bromo-2-(pentyloxy)benzaldehyde is available from several reputable chemical suppliers. When selecting a supplier, it is essential to consider not only the cost but also the purity of the compound, the availability of detailed analytical data (e.g., NMR, HPLC), and the supplier's capacity for bulk and custom synthesis.

Below is a comparative table of prominent commercial suppliers for 5-Bromo-2-(pentyloxy)benzaldehyde (CAS No. 861408-96-0).

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Specification | Additional Information |

| Matrix Scientific | 861408-96-0 | C12H15BrO2 | 271.16 | Not specified | Hazard: Irritant |

| BLD Pharm | 861408-96-0 | C12H15BrO2 | 271.15 | Not specified | Available for research use only[2] |

| Chem-Impex | (Analogous) 25016-01-7 | C8H7BrO2 | 215.05 | ≥ 98% (HPLC) | Data for 5-Bromo-2-methoxybenzaldehyde[3] |

| Sigma-Aldrich | (Analogous) 1761-61-1 | C7H5BrO2 | 201.02 | 98% | Data for 5-Bromosalicylaldehyde |

Note: Data for analogous compounds are provided for context on typical purity levels for this class of molecules.

Synthesis and Mechanistic Considerations: A Two-Step Approach

The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde is typically achieved through a two-step process, commencing with the bromination of a readily available precursor, salicylaldehyde, followed by etherification. This approach is both efficient and scalable, making it suitable for laboratory and potential industrial applications.

Step 1: Electrophilic Bromination of Salicylaldehyde

The initial step involves the regioselective bromination of salicylaldehyde to produce 5-bromosalicylaldehyde. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is directed to the para-position (position 5).

A common method involves the dropwise addition of a bromine solution (e.g., in carbon tetrachloride or acetic acid) to a solution of salicylaldehyde at a controlled temperature[4]. The reaction proceeds via the formation of a bromonium ion, which is then attacked by the electron-rich aromatic ring.

Step 2: Williamson Ether Synthesis

The second step is the alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde with a suitable pentylating agent, such as 1-bromopentane. This reaction is a Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the bromide ion from 1-bromopentane in an SN2 reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Applications of 5-Bromo-2-(pentyloxy)benzaldehyde in synthesis.

Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde from 5-bromosalicylaldehyde.

Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde via Williamson Ether Synthesis

Materials:

-

5-Bromosalicylaldehyde (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants (approximately 5-10 mL per gram of 5-bromosalicylaldehyde).

-

Begin stirring the mixture and add 1-bromopentane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-2-(pentyloxy)benzaldehyde as a pure product.

Validation:

-

TLC Analysis: The disappearance of the starting material (5-bromosalicylaldehyde) and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.

-

Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance of the phenolic proton and the appearance of new signals corresponding to the pentyloxy chain (a triplet around 4.0 ppm for the -OCH2- group and other multiplets for the rest of the chain) will validate the successful synthesis.

Conclusion

5-Bromo-2-(pentyloxy)benzaldehyde is a strategically important chemical intermediate with broad applications in drug discovery and materials science. Its versatile functional groups allow for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecules. A thorough understanding of its synthesis, properties, and commercial availability, as outlined in this guide, is essential for researchers aiming to leverage its full synthetic potential.

References

- Google Patents. (n.d.). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.

- Google Patents. (n.d.). Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.

-

National Center for Biotechnology Information. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved February 3, 2026, from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 5-Bromosalicylaldehyde. Retrieved February 3, 2026, from [Link]

-